molecular formula C15H30BrN3O2 B1671334 ENMD-547 (hydrobromide) CAS No. 644961-61-5

ENMD-547 (hydrobromide)

Cat. No. B1671334
CAS RN: 644961-61-5
M. Wt: 364.32 g/mol
InChI Key: CXPUAJQIKBLGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENMD-547 (hydrobromide) is a compound with the molecular formula C15H30BrN3O2 . It’s also known by other names such as ENMD 547 and ENMD-1068 HBr .


Molecular Structure Analysis

The molecular weight of ENMD-547 (hydrobromide) is 364.32 g/mol . The IUPAC name is 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide . The InChI and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

ENMD-547 (hydrobromide) has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass are 363.15214 g/mol . The topological polar surface area is 66.6 Ų . It has a heavy atom count of 21 .

Biochemical Analysis

Biochemical Properties

ENMD 547 interacts with the PAR-2 receptor, a G-protein-coupled receptor . It dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This interaction with the PAR-2 receptor is crucial for its role in biochemical reactions .

Cellular Effects

ENMD 547 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the development of CCl4-induced liver fibrosis in mice and activation of hepatic stellate cells . It also blocks TNFα production in synovial explants from patients with arthritis .

Molecular Mechanism

The molecular mechanism of action of ENMD 547 involves its antagonistic effect on the PAR-2 receptor . It inhibits calcium signaling in cells stimulated with a soluble peptide PAR-2 agonist or trypsin . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as inhibiting the development of liver fibrosis .

Dosage Effects in Animal Models

In animal models, the effects of ENMD 547 vary with different dosages . For instance, in a study on the development of CCl4-induced liver fibrosis in mice, it was found that ENMD 547 dose-dependently inhibited the development of the condition .

Metabolic Pathways

Its interaction with the PAR-2 receptor suggests it may play a role in the signaling pathways associated with this receptor .

properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPUAJQIKBLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433259
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

644961-61-5
Record name ENMD 547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ENMD-547 (hydrobromide)
Reactant of Route 2
Reactant of Route 2
ENMD-547 (hydrobromide)
Reactant of Route 3
Reactant of Route 3
ENMD-547 (hydrobromide)
Reactant of Route 4
Reactant of Route 4
ENMD-547 (hydrobromide)
Reactant of Route 5
Reactant of Route 5
ENMD-547 (hydrobromide)
Reactant of Route 6
Reactant of Route 6
ENMD-547 (hydrobromide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.